2-Methylallyl methanesulfonate
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Overview
Description
2-Methylallyl methanesulfonate: is an organic compound with the molecular formula C5H10O3S. It is a methanesulfonate ester derived from 2-methylallyl alcohol and methanesulfonic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylallyl methanesulfonate can be synthesized through the esterification of 2-methylallyl alcohol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to drive the reaction to completion. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Methylallyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles due to the presence of the double bond in the 2-methylallyl group.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction conditions typically involve heating the mixture to facilitate the substitution process.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used. The reactions are often carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted allyl compounds where the methanesulfonate group is replaced by the nucleophile.
Addition Reactions: The products are typically halogenated or hydrogenated derivatives of the original compound.
Oxidation Reactions: The major products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
2-Methylallyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.
Biology: The compound is used in studies involving alkylation reactions and their effects on biological systems. It serves as a model compound for understanding the behavior of similar esters in biological environments.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing alkylating agents for chemotherapy.
Mechanism of Action
The mechanism of action of 2-methylallyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes fission, releasing the 2-methylallyl group, which can then react with nucleophiles in the intracellular environment. This reaction can lead to the alkylation of DNA, proteins, and other cellular components, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Methyl methanesulfonate: Another alkylating agent with similar reactivity but different alkyl group structure.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group instead of a methyl group.
Propyl methanesulfonate: Similar to ethyl methanesulfonate but with a propyl group.
Uniqueness: 2-Methylallyl methanesulfonate is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and properties compared to other methanesulfonate esters. This uniqueness makes it valuable in specific chemical synthesis processes and research applications .
Properties
Molecular Formula |
C5H10O3S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2-methylprop-2-enyl methanesulfonate |
InChI |
InChI=1S/C5H10O3S/c1-5(2)4-8-9(3,6)7/h1,4H2,2-3H3 |
InChI Key |
GZFLSANZKLHABW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COS(=O)(=O)C |
Origin of Product |
United States |
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